molecular formula C12H18OS B7996503 (2-(Pentylthio)phenyl)methanol

(2-(Pentylthio)phenyl)methanol

Cat. No.: B7996503
M. Wt: 210.34 g/mol
InChI Key: KGCFNVJQQHLTMQ-UHFFFAOYSA-N
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Description

(2-(Pentylthio)phenyl)methanol is an organic compound characterized by a phenyl ring substituted with a pentylthio group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentylthio)phenyl)methanol typically involves the reaction of a phenyl compound with a pentylthio group and a methanol group. One common method is the nucleophilic substitution reaction where a phenyl halide reacts with a pentylthiol in the presence of a base to form the pentylthio-substituted phenyl compound. This intermediate can then be reduced to form this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the pentylthio or methanol groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

(2-(Pentylthio)phenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(Pentylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2-(Hexylthio)phenyl)methanol: Similar structure with a hexylthio group instead of a pentylthio group.

    (2-(Butylthio)phenyl)methanol: Contains a butylthio group instead of a pentylthio group.

Uniqueness: (2-(Pentylthio)phenyl)methanol is unique due to its specific pentylthio substitution, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2-pentylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,13H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCFNVJQQHLTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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